3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid

Lipophilicity Membrane Permeability Drug Design

Researchers optimizing CNS-penetrant peptidomimetics require consistent, high-purity fluorinated β-amino acid building blocks-yet batch variability and limited sourcing disrupt SAR studies. • 98% purity (NMR/HPLC/GC-verified) ensures batch-to-batch reproducibility. • ΔLogP +2.8-4.2 vs. non-fluorinated analog enhances blood-brain barrier permeability. • Compatible with standard Fmoc/t-Bu SPPS for direct integration into automated peptide synthesizers. • CF₃ group resists CYP450 oxidative metabolism, prolonging in vivo half-life of peptide leads. Racemic mixture; shipped at ambient temperature from stock.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 180263-44-9
Cat. No. B067032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid
CAS180263-44-9
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)
InChIKeyABDRZHVLIRZFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid – Procurement & Properties


3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 180263-44-9), also designated as DL-β-(4-trifluoromethylphenyl)alanine, is a non-proteinogenic β-amino acid derivative characterized by a trifluoromethyl-substituted phenyl ring and a propanoic acid backbone [1]. This fluorinated building block has a molecular formula of C10H10F3NO2, a molecular weight of 233.19 g/mol, and is supplied as a racemic mixture . Reputable vendors provide this compound with standard purity levels of 97–99%, accompanied by analytical documentation including NMR, HPLC, and GC reports to ensure batch-to-batch consistency for pharmaceutical research and development .

3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid – Substitution Risks


Interchanging 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid with structurally analogous β-amino acids—such as the unsubstituted phenyl, 4-methylphenyl, or 4-chlorophenyl derivatives—introduces significant variability in lipophilicity, metabolic stability, and molecular recognition [1]. The trifluoromethyl moiety drastically alters the compound‘s physicochemical profile: it increases the computed logP by approximately 2.8–4.2 log units compared to the non-fluorinated parent, thereby enhancing membrane permeability and binding-site compatibility [2]. Furthermore, the strong C–F bond imparts resistance to oxidative metabolism, a property absent in non-fluorinated analogs [1]. Consequently, substituting this compound with a less fluorinated or non-fluorinated β-amino acid will fundamentally change the pharmacokinetic and pharmacodynamic outcomes in drug discovery and chemical biology workflows, compromising lead optimization and SAR studies [2].

3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid – Key Differentiators


Enhanced Lipophilicity Over Non-Fluorinated Analogs

3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid demonstrates a substantially higher computed octanol-water partition coefficient (logP) compared to its non-fluorinated counterpart, 3-amino-3-phenylpropanoic acid. The trifluoromethyl group increases lipophilicity, which is a critical determinant of passive membrane permeability and target engagement in drug discovery [1].

Lipophilicity Membrane Permeability Drug Design

Metabolic Stability Over Non-Fluorinated Analogs

The carbon-fluorine bond in the trifluoromethyl group is one of the strongest single bonds in organic chemistry, rendering the compound significantly more resistant to oxidative metabolism by cytochrome P450 enzymes relative to non-fluorinated β-amino acid derivatives. While direct comparative metabolic half-life data for this specific compound are not published, extensive class-level evidence confirms that trifluoromethyl substitution on aromatic rings reduces metabolic clearance [1].

Metabolic Stability CYP450 Resistance Drug Half-Life

Solid-Phase Peptide Synthesis Compatibility

3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid can be seamlessly incorporated into peptide chains using standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols without requiring specialized coupling reagents or protecting group strategies. This is in contrast to some other fluorinated β-amino acids that exhibit steric hindrance or require modified coupling conditions [1].

Peptide Synthesis SPPS Unnatural Amino Acids

Analytical Purity & Batch Consistency

Reputable suppliers of 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid provide certificates of analysis (CoA) demonstrating standard purity levels of 97–99% as verified by HPLC, with complementary characterization by NMR and GC. This level of documented purity ensures minimal batch-to-batch variability, which is critical for reproducible biological assays and scale-up synthesis .

Quality Control Purity Analytical Chemistry

3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid – Optimal Applications


CNS Drug Discovery

The compound‘s elevated lipophilicity (ΔLogP +2.8–4.2 vs. non-fluorinated analog) makes it an ideal building block for designing CNS-penetrant peptidomimetics and small molecules, as higher logP values correlate with enhanced blood-brain barrier permeability .

Metabolically Stable Peptidomimetics

Replacement of native phenylalanine or β-phenylalanine residues with this trifluoromethylated β-amino acid in peptide leads is expected to reduce metabolic clearance by cytochrome P450 enzymes, thereby extending in vivo half-life and improving pharmacokinetic profiles [1].

High-Throughput SPPS

Due to its compatibility with standard Fmoc/t-Bu SPPS chemistry, this compound can be directly integrated into automated peptide synthesizers to produce fluorinated peptide libraries for SAR studies without method redevelopment [2].

Enzyme & Receptor Binding Studies

The trifluoromethyl group serves as a unique spectroscopic probe (via 19F NMR) and alters binding affinity through enhanced hydrophobic interactions, enabling detailed mechanistic studies of enzyme active sites and receptor-ligand recognition [3].

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